molecular formula C14H10BrNOS B15314932 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile

Katalognummer: B15314932
Molekulargewicht: 320.21 g/mol
InChI-Schlüssel: JLMVDDSGDPTBKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is a potent agonist of cannabinoid receptors and was developed in the 2010s.

Vorbereitungsmethoden

The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with benzonitrile under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols, forming new derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to act as a potent agonist of cannabinoid receptors makes it useful in studying the endocannabinoid system and its effects on biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs targeting cannabinoid receptors.

    Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.

Wirkmechanismus

The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile involves its interaction with cannabinoid receptors, particularly CB1 and CB2 receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to changes in cellular responses. This interaction is crucial for its potential therapeutic effects and its use in scientific research.

Vergleich Mit ähnlichen Verbindungen

4-[(5-Bromo-2-methoxyphenyl)sulfanyl]benzonitrile can be compared with other similar compounds, such as:

  • 2-(5-Bromo-2-methoxyphenyl)benzofuran
  • 2-(5-Bromo-2-methoxyphenyl)-1-methylpyrrole
  • 2-(5-Bromo-2-methoxyphenyl)benzoxazole

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The uniqueness of this compound lies in its sulfanyl and benzonitrile groups, which contribute to its distinct chemical behavior and applications .

Eigenschaften

Molekularformel

C14H10BrNOS

Molekulargewicht

320.21 g/mol

IUPAC-Name

4-(5-bromo-2-methoxyphenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H10BrNOS/c1-17-13-7-4-11(15)8-14(13)18-12-5-2-10(9-16)3-6-12/h2-8H,1H3

InChI-Schlüssel

JLMVDDSGDPTBKD-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)Br)SC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.